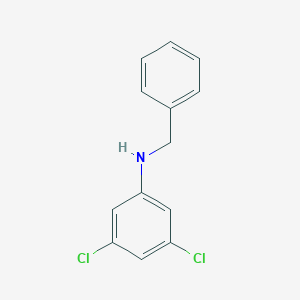

N-benzyl-3,5-dichloroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11Cl2N |

|---|---|

Molecular Weight |

252.14 g/mol |

IUPAC Name |

N-benzyl-3,5-dichloroaniline |

InChI |

InChI=1S/C13H11Cl2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

InChI Key |

ZEVWDRCYBSDBGU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Optimized Reaction Pathways for N Benzyl 3,5 Dichloroaniline

Direct N-Alkylation Approaches

Direct N-alkylation presents a primary route for the synthesis of N-benzyl-3,5-dichloroaniline. This typically involves the formation of a carbon-nitrogen bond between the nitrogen atom of 3,5-dichloroaniline (B42879) and the benzylic carbon of a suitable precursor.

Condensation Reactions with Benzaldehyde (B42025) and 3,5-Dichloroaniline to Form Imine Precursors

The initial step in many synthetic routes involves the condensation of 3,5-dichloroaniline with benzaldehyde to form an imine, also known as a Schiff base. This reaction is a reversible process and is typically acid-catalyzed. The removal of water drives the reaction toward the formation of the imine product.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a highly effective method for producing this compound. This two-step process begins with the formation of an imine from 3,5-dichloroaniline and benzaldehyde, which is then reduced to the desired secondary amine. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation techniques. masterorganicchemistry.com

Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in conjunction with an acid. For instance, one procedure involves stirring 3,5-dichloroaniline and benzaldehyde in acetic acid, followed by the portion-wise addition of NaBH₄ at a reduced temperature. uva.nl

For electron-deficient anilines, which can be less reactive, more robust reducing systems may be necessary. thieme-connect.com Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly useful as they can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Another effective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which also offers good selectivity. masterorganicchemistry.com The choice of solvent and the presence of activating agents, such as trimethylsilyl (B98337) chloride (TMSCl), can significantly influence the reaction's efficiency, particularly for less reactive substrates. thieme-connect.comsid.ir

Table 1: Reductive Amination Reaction Conditions

| Amine | Aldehyde/Ketone | Reducing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichloroaniline | Benzaldehyde | NaBH₄ / Acetic Acid | Acetic Acid | This compound | - | uva.nl |

| Aniline (B41778) | Benzaldehyde | Dihydropyridine / TMSCl | CH₂Cl₂ | N-benzylaniline | Good to Excellent | sid.ir |

| Electron-deficient anilines | Ketones | BH₃·THF/AcOH or NaBH₄/TMSCl | CH₂Cl₂ or DMF | Secondary amines | - | thieme-connect.com |

| Aniline | Benzaldehyde | Au/ZrO₂ / Formic Acid | - | N-benzylaniline | 92 | rsc.org |

Catalytic N-Alkylation of 3,5-Dichloroaniline utilizing Benzyl (B1604629) Alcohols (e.g., Heterogeneous Catalysis)

Catalytic N-alkylation using benzyl alcohol as the alkylating agent offers a more atom-economical and environmentally friendly alternative to traditional methods. This "borrowing hydrogen" or "hydrogen autotransfer" process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol.

A variety of catalysts have been developed for this transformation. Metal-free systems, such as those using polynapthoquinone and a base like potassium tert-butoxide (t-BuOK) in a solvent like toluene (B28343), have shown effectiveness. rsc.org

Homogeneous catalysts, including iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands, have also been successfully employed. nih.gov These reactions are often carried out at elevated temperatures. nih.gov For example, an NHC-Ir(III) complex can catalyze the N-alkylation of aniline with benzyl alcohol in the presence of a base. nih.gov

Heterogeneous catalysts offer advantages in terms of separation and reusability. Niobium oxide (Nb₂O₅) has been demonstrated as an effective catalyst for the N-alkylation of aniline with benzyl alcohol, proceeding via an SN1 mechanism involving a carbocation intermediate. sioc-journal.cn The reaction is sensitive to solvent polarity, with polar solvents favoring the reaction. sioc-journal.cn Zeolites containing Lewis acid sites, such as Hf-Beta and Zr-Beta, have also shown high activity and selectivity for this transformation. researchgate.net

Table 2: Catalytic N-Alkylation of Anilines with Benzyl Alcohols

| Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Polynapthoquinone | t-BuOK | Toluene | 135 | N-benzylaniline | - | rsc.org |

| NHC-Ir(III) complex | KOtBu | - | 120 | N-benzylaniline | 80 | nih.gov |

| Nb₂O₅ | - | Toluene | 180 | N-benzylaniline | 65.2 | sioc-journal.cn |

| Hf-Beta | - | o-xylene | 150 | N-benzylaniline | ~95 | researchgate.net |

Multicomponent Reaction Strategies Incorporating Dichloroaniline Substrates

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, and strategies have been developed that incorporate dichloroaniline substrates.

Rhodium(II)-Catalyzed Reactions Involving Dichloroanilines

Rhodium(II) catalysts are known to facilitate a variety of transformations, including those involving diazo compounds. In one example, a three-component reaction of a 3-diazooxindole, formaldehyde, and an aniline, such as 2,6-dichloroaniline, can be catalyzed by Rh₂(OAc)₄. acs.org This reaction proceeds through the formation of an ammonium (B1175870) ylide intermediate, which is then trapped by formaldehyde. acs.org While this specific example uses 2,6-dichloroaniline, the methodology highlights the potential for incorporating dichloroanilines into rhodium-catalyzed multicomponent reactions. The development of similar strategies could provide a direct route to this compound derivatives.

Preparative Routes for 3,5-Dichloroaniline Precursors

The availability of the starting material, 3,5-dichloroaniline, is crucial for the synthesis of the target compound. Several methods for its preparation have been reported.

One common route is the hydrogenation of 3,5-dichloronitrobenzene (B1666198). wikipedia.org Another approach involves the dechlorination of 2,3,5,6-tetrachloroaniline (B43135) using a palladium-on-charcoal catalyst under high pressure and temperature. prepchem.com

More complex, multi-step syntheses have also been described. One such method starts with the chlorination, oxidation, and subsequent reduction and decarboxylation of 4-chloro-2-nitrotoluene. google.com Another patented method involves the bromination of 2,4-dichloroaniline, followed by a series of transformations including diazotization, deamination, and finally amination to yield 3,5-dichloroaniline. google.com

Table 3: Preparative Routes for 3,5-Dichloroaniline

| Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Dichloronitrobenzene | H₂ / Catalyst | 3,5-Dichloroaniline | - | wikipedia.org |

| 2,3,5,6-Tetrachloroaniline | Pd/C, H₂ | 3,5-Dichloroaniline | 89 | prepchem.com |

| 4-Chloro-2-nitrotoluene | Cl₂, Oxidation, Reduction, Decarboxylation | 3,5-Dichloroaniline | ~70 (overall) | google.com |

| 2,4-Dichloroaniline | Br₂, NaNO₂, NH₃/Catalyst | 3,5-Dichloroaniline | High | google.com |

Hydrogenation of Dichloronitrobenzene Derivatives

A principal and industrially significant route to this compound begins with the catalytic hydrogenation of 3,5-dichloronitrobenzene. This precursor is first reduced to 3,5-dichloroaniline, which is then benzylated to yield the final product.

The initial hydrogenation step is highly efficient. The process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. Platinum on carbon (Pt/C) is a commonly employed catalyst for this transformation, demonstrating high conversion rates and selectivity. Under optimized conditions, such as a temperature of approximately 90°C and a hydrogen pressure of 1.05 MPa, the conversion of 3,5-dichloronitrobenzene can reach 100%, with a selectivity for 3,5-dichloroaniline as high as 99.6%. smolecule.com A key challenge in this step is minimizing the side reaction of dechlorination, which can be kept as low as 0.2% under the right conditions. smolecule.com

Once 3,5-dichloroaniline is synthesized, the benzyl group is introduced via N-alkylation. A common method is reductive amination, which involves reacting the aniline with benzaldehyde to form an intermediate imine (N-benzylidene-3,5-dichloroaniline). This imine is then reduced to the final secondary amine. A variety of reducing agents can be used for this step, including sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comscribd.com The latter is often preferred for its mildness and selectivity, especially with less basic amines like dichloroaniline. scribd.com

Alternatively, a one-pot reaction from 3,5-dichloronitrobenzene and benzyl alcohol has been developed. In this method, a palladium catalyst facilitates the formation of N-benzylidene-3,5-dichloroaniline at elevated temperatures (e.g., 160°C), which can then be isolated and subsequently reduced to this compound. google.com Another approach involves the direct N-alkylation of the aniline with benzyl alcohol using a solid acid catalyst like niobium oxide at high temperatures (180 °C), achieving significant yields. sioc-journal.cn

| Step | Reactants | Catalyst/Reagents | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Hydrogenation | 3,5-Dichloronitrobenzene, H₂ | 1% Pt/C | 90°C, 1.05 MPa | 99.6% Selectivity | smolecule.com |

| Reductive Amination | 3,5-Dichloroaniline, Benzaldehyde | NaBH(OAc)₃, Acetic Acid | Room Temperature | Good to High Yields | scribd.com |

| One-Pot Imine Formation | 3,5-Dichloronitrobenzene, Benzyl Alcohol | Palladium catalyst, KOH | 160°C, 18 h | 96% Selectivity for Imine | google.com |

| Direct N-Alkylation | Aniline, Benzyl Alcohol | Niobium Oxide (Nb₂O₅) | 180°C, 1 MPa N₂, 4 h | 65.2% Yield | sioc-journal.cn |

Halogenation and Decarboxylation Approaches

Alternative synthetic strategies for the 3,5-dichloroaniline precursor involve sequences of halogenation and decarboxylation reactions, often starting from more readily available materials. These multi-step pathways offer flexibility in precursor selection.

One such method begins with 2,4-dichloroaniline. This starting material undergoes bromination to form 2-bromo-4,6-dichloroaniline. The amino group is then removed via diazotization followed by a reduction (denitrification), and the bromo-substituent is subsequently replaced by an amino group through ammonolysis using a copper catalyst to yield 3,5-dichloroaniline. researchgate.net

Another intricate pathway starts with 4-chloro-2-nitrotoluene. The process involves chlorination, oxidation of the methyl group to a carboxylic acid, and reduction of the nitro group, resulting in 4,6-dichloro-aminobenzoic acid. The final step is a decarboxylation reaction to remove the carboxylic acid group, yielding 3,5-dichloroaniline. researchgate.net This product can then undergo benzylation as described previously.

A less common but notable approach is the de-halogenation (specifically, dechlorination) of a more highly halogenated precursor. For instance, 3,5-dichloroaniline can be prepared from 2,3,5,6-tetrachloroaniline. This reaction is carried out under high pressure and temperature with a palladium-on-charcoal catalyst, achieving an 89% yield. prepchem.com

| Approach | Key Starting Material | Key Steps | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromination/Ammonolysis | 2,4-Dichloroaniline | Bromination, Diazotization, Denitrification, Ammonolysis | Br₂, NaNO₂, Ethanol, Cu catalyst, NH₃·H₂O | Multi-step, final step at 170°C | 95% (final step) | researchgate.net |

| Chlorination/Decarboxylation | 4-Chloro-2-nitrotoluene | Chlorination, Oxidation, Reduction, Decarboxylation | Cl₂, Oxidizing agent, Reducing agent | Multi-step | ~70% (overall) | researchgate.net |

| Dechlorination | 2,3,5,6-Tetrachloroaniline | Catalytic Dechlorination | 5% Pd/C, H₂ | 250°C, 200 atm | 89% | prepchem.com |

Explorations in Sustainable Synthetic Chemistry for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of N-alkylated anilines, including this compound. These explorations target the reduction of hazardous waste, the use of renewable resources, and the improvement of energy efficiency.

A significant area of development is in catalytic reductive amination. Efforts are being made to replace traditional, often toxic, catalysts and reagents with greener alternatives. For instance, novel methods utilize thiamine (B1217682) hydrochloride (Vitamin B1) as a recyclable, metal-free catalyst for the one-pot reductive amination of aldehydes under solvent-free conditions. tandfonline.com Other metal-free systems include the use of BF₃·Et₂O with formic acid as a reductant, which avoids the need for metal catalysts and harsh bases. rsc.org Glycerol, a biodegradable and renewable resource, has also been investigated as a green solvent for reductive amination reactions. ias.ac.in

The N-alkylation of anilines with alcohols is another key reaction that is being re-evaluated from a sustainability perspective. These "hydrogen auto-transfer" reactions are atom-economical, producing water as the only byproduct. rsc.org Research in this area includes the use of heterogeneous catalysts, such as cobalt supported on a metal-organic framework (MOF) or niobium oxides, which can be easily recovered and reused, minimizing waste. sioc-journal.cnrsc.org Furthermore, using renewable feedstocks like methanol (B129727) as a methylating agent with solid catalysts represents a sustainable approach for N-alkylation. researchgate.net

Photocatalysis offers another promising green route. Visible light-driven reactions can enable the N-alkylation of anilines directly with carboxylic acids, bypassing the need to pre-activate the acid. nih.gov These methods often operate at ambient temperatures and utilize low loadings of organic photosensitizers, presenting an energy-efficient and mild alternative to traditional thermal methods. nih.gov While not yet specifically demonstrated for this compound, these sustainable strategies provide a clear roadmap for the future green synthesis of this and related compounds.

Chemical Transformations and Reactivity Profiles of N Benzyl 3,5 Dichloroaniline

Functionalization of the Aromatic Moieties

The reactivity of N-benzyl-3,5-dichloroaniline in aromatic functionalization is governed by the electronic properties and directing effects of its substituents: the N-benzylamino group and the two chlorine atoms. These substituents influence the molecule's potential in electrophilic aromatic substitutions, transition metal-catalyzed C-H functionalization, and cross-coupling reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is dictated by the interplay of the activating N-benzylamino group and the deactivating chloro groups.

The N-benzylamino group is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring, stabilizing the arenium ion intermediate. uci.edulibretexts.org Conversely, the chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edulibretexts.org

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl).

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. wikipedia.org

Transition Metal-Catalyzed C-H Functionalization (e.g., Para-Olefination via Pd/S,O-Ligand Catalysis on N-benzyl Aniline (B41778) Derivatives)

Transition metal-catalyzed C-H functionalization has become a powerful method for the selective derivatization of organic molecules, including anilines. bath.ac.uk While many methods focus on ortho-functionalization through the use of directing groups, recent advancements have enabled selective functionalization at more remote positions. bath.ac.uknih.gov

A notable example is the palladium-catalyzed para-selective C-H olefination of aniline derivatives using a specific S,O-ligand. nih.govresearchgate.net This methodology has demonstrated high efficiency and a broad substrate scope, including di- and trisubstituted anilines, under mild, aerobic conditions. nih.govresearchgate.net For instance, N-benzyl aniline derivatives with various substituents have been successfully olefinated with high para-selectivity. nih.govacs.org

In the context of this compound, the aniline ring is substituted at the 3 and 5 positions. The para position relative to the N-benzylamino group is C4, and the ortho positions are C2 and C6. The Pd/S,O-ligand catalytic system has shown remarkable selectivity for the para position even in the presence of meta substituents. researchgate.net Research on various meta-substituted N,N-dimethylanilines, including those with chloro-substituents, resulted in good yields of the para-olefinated products. researchgate.net This suggests that this compound could potentially undergo C-H olefination at the C4 position.

| Aniline Derivative | Yield (%) | Selectivity (p:o) | Reference |

|---|---|---|---|

| N-benzyl-2-methylaniline | 65 | >19:1 | nih.govacs.org |

| N-benzyl-2-methoxyaniline | 70 | >19:1 | nih.govacs.org |

| N-benzyl-2-chloroaniline | 55 | >19:1 | nih.govacs.org |

| N-benzyl-2-(trifluoromethyl)aniline | 47 | >19:1 | nih.govacs.org |

Cross-Coupling Reactions

The chlorine atoms on the aromatic ring of this compound provide handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a versatile method for forming carbon-carbon bonds. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalysts and conditions can facilitate their coupling. For instance, palladium catalysts with appropriate ligands can be used to couple aryl chlorides with boronic acids or their derivatives. nih.gov This would allow for the introduction of a wide range of aryl or alkyl groups at the C3 and/or C5 positions of the aniline ring.

Transformations Involving the N-Benzyl Moiety

The N-benzyl group in this compound can be selectively removed or transformed, which is a common strategy in synthetic organic chemistry where it is often used as a protecting group for the amine functionality. ccspublishing.org.cn

Selective N-Debenzylation Strategies (e.g., Reductive, Oxidative, and Acid-Base Mediated)

Reductive Debenzylation: This is one of the most common methods and typically involves catalytic hydrogenation.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a highly effective method. researchgate.net The addition of an acid, such as acetic acid, can facilitate the reaction. lookchem.com A mixed catalyst system of Pd/C and niobic acid on carbon (Nb₂O₅/C) has been shown to significantly accelerate the hydrogenative deprotection of N-benzyl groups under a hydrogen atmosphere. nih.govacs.org This method is advantageous as the catalysts are heterogeneous and can be easily removed by filtration. nih.govacs.org

Oxidative Debenzylation: These methods offer an alternative to reduction, particularly when reducible functional groups are present in the molecule.

Ceric Ammonium (B1175870) Nitrate (CAN): Aqueous CAN can be used for the chemoselective N-debenzylation of N-benzyl tertiary amines to yield the corresponding secondary amines. rsc.org

Alkali Metal Bromide/Oxone: A system using an alkali metal bromide (like NaBr) with Oxone as the oxidant can achieve oxidative debenzylation of N-benzyl amides and ethers under mild conditions. organic-chemistry.org This method proceeds via a bromo radical mechanism. organic-chemistry.org

Laccase/TEMPO: A biocatalytic system using laccase and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) has been developed for the selective deprotection of N-benzyl groups. rsc.org

Acid-Base Mediated Debenzylation:

Acid-Facilitated: Strong acids like trifluoroacetic acid (TFA) or Lewis acids such as aluminum chloride (AlCl₃) can be used, although these harsh conditions may not be suitable for all substrates. nih.govresearchgate.net The addition of a weaker acid like acetic acid can facilitate hydrogenolysis reactions. nih.gov

Base-Promoted: A combination of potassium tert-butoxide (KOtBu) in DMSO with oxygen has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Reductive Hydrogenation | H₂, Pd/C | Common, efficient, atom-economical. | researchgate.net |

| Accelerated Hydrogenation | H₂, Pd/C, Nb₂O₅/C | Faster reaction times, heterogeneous catalyst. | nih.govacs.org |

| Oxidative (CAN) | Ceric Ammonium Nitrate | Chemoselective for tertiary amines. | rsc.org |

| Oxidative (Bromide/Oxone) | NaBr, Oxone | Mild, transition-metal-free. | organic-chemistry.org |

| Acid-Mediated | TFA, AlCl₃ | Can be harsh, potential for side reactions. | nih.govresearchgate.net |

Cleavage of the N-Benzyl Bond for Aniline Regeneration

The primary goal of N-debenzylation is often the regeneration of the parent aniline, in this case, 3,5-dichloroaniline (B42879). This is a crucial step if the N-benzyl group was installed as a temporary protecting group to allow for other chemical transformations on the molecule. All the selective debenzylation strategies discussed in the previous section are designed to cleave the N-benzyl bond and, after appropriate workup, yield the debenzylated amine, thus regenerating the aniline core. For example, after reductive debenzylation using H₂/Pd/C, the product would be 3,5-dichloroaniline and toluene (B28343). The choice of method would be guided by the desire to preserve the dichloro-substituted aromatic ring and any other functional groups that may have been installed.

Derivatives Formation and Subsequent Reactivity

The chemical versatility of this compound allows for its transformation into various derivatives, which in turn exhibit unique reactivity profiles. These transformations often involve the active nitrogen center and the aromatic rings, leading to the formation of new functional groups and molecular scaffolds.

Synthesis and Reactivity of N-Benzylidene-3,5-dichloroaniline

N-Benzylidene-3,5-dichloroaniline is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond. researchgate.netdntb.gov.uasjomr.org.inwiley.com These are typically formed through the condensation reaction of a primary amine with a carbonyl compound. dntb.gov.uasjomr.org.in In a specific synthetic example, N-benzylidene-3,5-dichloroaniline can be synthesized from 3,5-dichloronitrobenzene (B1666198) and benzyl (B1604629) alcohol in a one-pot reaction. This reaction proceeds in the presence of a palladium catalyst and potassium hydroxide (B78521) in toluene at 160°C under a nitrogen atmosphere. The process yields a high conversion rate of 3,5-dichloronitrobenzene, with a selectivity of 96.0% for N-benzylidene-3,5-dichloroaniline. google.com

Schiff bases, including N-benzylidene-3,5-dichloroaniline, are valuable intermediates in organic synthesis. sjomr.org.in The imine or azomethine group is a key pharmacophore in the design of bioactive compounds. wiley.com The reactivity of these compounds is often centered around the C=N double bond and the substituents on the aromatic rings.

Table 1: Synthesis of N-Benzylidene-3,5-dichloroaniline

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Conversion of 3,5-dichloronitrobenzene | Selectivity of N-benzylidene-3,5-dichloroaniline |

| 3,5-dichloronitrobenzene, Benzyl alcohol, Potassium hydroxide | Palladium | Toluene | 160°C | 18 hours | 100% | 96.0% |

Data from a patented synthetic method. google.com

Complexation with Metal Centers via Schiff Base Derivatives

Schiff bases are versatile ligands that readily form stable complexes with a wide range of transition metal ions. dntb.gov.uajetir.org The coordination typically occurs through the azomethine nitrogen atom. researchgate.net This ability to form metal complexes is a cornerstone of their utility in various chemical applications. dntb.gov.ua

While direct studies on the complexation of N-benzylidene-3,5-dichloroaniline with metal centers are not extensively detailed in the provided context, the broader class of Schiff bases derived from substituted anilines, including dichloroanilines, demonstrates this reactivity. For instance, Schiff's bases derived from the condensation of 2,4-dihydroxybenzaldehyde (B120756) with 3,5-dichloroaniline have been used to synthesize Ni(II) and Pd(II) coordination complexes. researchgate.net The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. jetir.org

The formation of these complexes can lead to applications in catalysis, materials science, and medicinal chemistry. dntb.gov.uajetir.org The stability and reactivity of these metal complexes are influenced by the nature of the metal ion and the specific substituents on the Schiff base ligand. jetir.org

Applications in Advanced Organic Synthesis and Chemical Sciences

Intermediate in Agrochemical Synthesis

The 3,5-dichloroaniline (B42879) moiety is a critical structural component in a number of widely used agricultural chemicals. Its derivatives are key to the development of agents that protect crops and enhance agricultural output. hsppharma.cominnospk.com

The most prominent application of 3,5-dichloroaniline is in the synthesis of dicarboximide fungicides. researchgate.net It serves as the core structural motif for major fungicides like Vinclozolin and Iprodione, which are used extensively in agriculture to control fungal pathogens on fruits, vegetables, and turf. innospk.comresearchgate.netnih.gov

Vinclozolin: This fungicide is synthesized using 3,5-dichloroaniline as a key precursor. wikipedia.org

Iprodione: Similarly, the molecular structure of Iprodione is built upon the 3,5-dichloroaniline framework. innospk.comresearchgate.net

The degradation of both Vinclozolin and Iprodione in soil and biological systems often results in the formation of 3,5-dichloroaniline as the terminal metabolite. epa.govasm.org This has led to the use of 3,5-DCA as a biomarker for monitoring exposure to these fungicides. researchgate.netnih.gov Research has also explored related structures, such as 3,5-dichlorobenzyl alcohol derivatives, for the development of novel antifungal agents. nih.gov

While various isomers of dichloroaniline are employed in the production of herbicides, the synthesis of the widely used herbicide Dicamba specifically utilizes 2,5-dichloroaniline (B50420) as its key intermediate. google.comgoogle.comchemicalbook.com The process typically involves the diazotization of 2,5-dichloroaniline to form 2,5-dichlorophenol, which is then further processed to yield Dicamba. google.com

Although some sources mention 3,5-dichloroaniline as an intermediate for herbicides and plant growth regulators more generally, its specific role is more defined in the synthesis of phenylurea herbicides and, most notably, the fungicides discussed previously. hsppharma.comleapchem.com

Precursor for Fungicide Moieties (e.g., Vinclozolin, Iprodione)[3],[12],

Building Block for Pharmaceutical Intermediates and Research Compounds

The 3,5-dichloroaniline scaffold is a valuable building block in medicinal chemistry and pharmaceutical development. chemicalbook.comnih.gov Its structural features are incorporated into various research compounds and active pharmaceutical ingredients.

Key applications include:

Antimalarial Agents: The pharmaceutical industry has utilized 3,5-dichloroaniline for the synthesis of quinoline (B57606) derivatives intended for the treatment of malaria. hsppharma.cominnospk.com

Anticancer Research: The compound is used in the preparation of diaryl urea (B33335) derivatives, a class of molecules investigated for their potential as anti-tumor agents. hsppharma.comchemicalbook.com

Enzyme Inhibitors: It serves as a structural motif in the design of inhibitors for enzymes such as Pin1 and has been explored in compounds targeting the SARS-CoV-2 main protease.

Oxindole Synthesis: N-benzyl aniline (B41778) derivatives, closely related to the subject compound, are used as precursors in the synthesis of oxindoles, which are core structures in many pharmaceutical compounds. acs.org

The N-benzylation of anilines is a common strategy to create more complex and diverse molecular architectures for drug discovery.

Utilization in Dye and Pigment Chemical Production

3,5-Dichloroaniline serves as a crucial intermediate in the manufacture of dyes and pigments. leapchem.comchemicalbook.comnih.gov The reactive amine group on the molecule can undergo diazotization and coupling reactions, making it a key component in the synthesis of various colorants, particularly azo dyes. leapchem.com These dyes are used extensively in the textile, paper, and leather industries. leapchem.com The stability and specific coloration afforded by the dichlorinated aromatic ring make it a valuable component for producing durable and vibrant pigments. innospk.com

Synthesis of Isotope-Labeled Analogs for Research Methodologies

Isotope-labeled compounds are indispensable tools in modern research, particularly in metabolism studies, pharmacokinetics, and environmental analysis. researchgate.netmedchemexpress.com Labeled analogs of N-benzyl-3,5-dichloroaniline and its parent compound are synthesized for use as internal standards, enabling precise quantification in complex matrices.

Metabolite and Biomarker Analysis: As 3,5-DCA is a metabolite of major fungicides, its detection is critical for exposure assessment. Isotope dilution mass spectrometry, which uses stable isotope-labeled internal standards, is a key analytical technique. researchgate.netnih.gov For instance, [13C6]-labeled 3,4-DCA has been used as an internal standard for the quantification of 3,5-DCA in urine samples. nih.gov

Synthesis of Labeled Standards: There are established synthetic routes for producing isotope-labeled versions of these compounds. Research has detailed the efficient synthesis of [13C6]‐3,5‐dichloroaniline from [13C6]-aniline for use in drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net Deuterium-labeled D3-3,5-dichloroaniline is also available for research purposes. hpc-standards.comhpc-standards.com

Labeled N-Benzyl Derivatives: Highlighting the direct relevance to the subject compound, the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride has been reported. researchgate.net This demonstrates the importance of creating labeled analogs of N-benzyl derivatives for advanced research methodologies.

Compound Data

The following tables provide key information on the chemical compounds discussed in this article.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

|---|---|---|---|---|

| N-benzylidene-3,5-dichloroaniline | --- | C₁₃H₉Cl₂N | 250.13 | Melting point: 52-53 °C. google.com |

| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N | 162.02 | White to brown crystalline solid. chemicalbook.com Melting point: 49-53 °C. hsppharma.com Boiling point: ~260 °C. hsppharma.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,5-dichloroaniline |

| Vinclozolin |

| Iprodione |

| Dicamba |

| 2,5-dichloroaniline |

| 3,5-dichlorobenzyl alcohol |

| [13C6]-3,4-dichloroaniline |

| [13C6]‐3,5‐dichloroaniline |

| D3-3,5-dichloroaniline |

| [13C7]3,5‐dichlorobenzylamine hydrochloride |

| N-benzylidene-3,5-dichloroaniline |

| 2,5-dichlorophenol |

| Diaryl urea |

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways in N-Alkylation Processes

The formation of N-benzyl-3,5-dichloroaniline itself, through the N-alkylation of 3,5-dichloroaniline (B42879) with a benzylating agent, is a subject of mechanistic interest. The reaction pathway for N-alkylation of anilines can proceed through different mechanisms, such as S_N_1 or S_N_2, depending on the reactants, catalysts, and reaction conditions. sioc-journal.cnasianpubs.org

Kinetic studies on the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol over solid acid catalysts have shown that the reaction rate is often dependent on the concentration of the alcohol and independent of the aniline concentration. rsc.org This suggests a mechanism where the rate-determining step involves the activation of the alcohol, possibly forming a carbocation intermediate, which is characteristic of an S_N_1-type pathway. sioc-journal.cn In such a scenario, the alcohol is first activated by the catalyst, followed by the nucleophilic attack of the aniline.

For the N-benzylation of 3,5-dichloroaniline, the electron-withdrawing nature of the two chlorine atoms decreases the nucleophilicity of the aniline nitrogen. This reduced nucleophilicity might influence the reaction kinetics and pathway. A proposed general mechanism for the N-benzylation of anilines, which can be extended to 3,5-dichloroaniline, is the "hydrogen borrowing" mechanism. rsc.org In this catalytic cycle, the alcohol is first dehydrogenated to the corresponding aldehyde. The aniline then condenses with the aldehyde to form an imine (Schiff base). Finally, the imine is reduced by the hydrogen that was "borrowed" from the alcohol to yield the N-benzylated aniline.

The reaction pathway can be significantly influenced by the solvent polarity. Studies on similar reactions have demonstrated that polar solvents can stabilize charged intermediates, such as carbocations, thereby favoring S_N_1 pathways. sioc-journal.cn In nonpolar solvents, an S_N_2 mechanism, where the aniline directly displaces a leaving group from the benzylic carbon, might be more prevalent.

A summary of factors influencing the N-alkylation pathway of anilines is presented below:

| Factor | Influence on Reaction Pathway |

| Catalyst | Solid acid catalysts can promote carbocation formation (S_N_1-like). sioc-journal.cn |

| Solvent Polarity | Polar solvents stabilize carbocation intermediates, favoring S_N_1 pathways. sioc-journal.cn |

| Aniline Substituents | Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, potentially affecting the rate of nucleophilic attack. |

| Reaction Temperature | Higher temperatures can favor the formation of the N-alkylated product over intermediate imines in hydrogen borrowing mechanisms. rsc.org |

Mechanistic Probes in Catalyzed C-H Functionalization of N-benzylated Anilines

N-benzylated anilines are valuable substrates for studying catalyzed C-H functionalization reactions, a powerful tool for creating complex molecules. The benzyl group can act as a directing group, influencing the position of functionalization on the aniline ring. However, the reactivity and selectivity are highly dependent on the catalyst system and the substituents on the aniline.

While this compound is not extensively documented as a mechanistic probe itself, its behavior can be inferred from studies on related N-benzylated anilines. In palladium-catalyzed C-H olefination of aniline derivatives, for instance, the use of an N-benzyl group can lead to efficient para-selective functionalization. ru.nlacs.org This is in contrast to many directing-group-assisted C-H functionalizations that typically yield ortho-substituted products. acs.org

The presence of the two chlorine atoms in this compound would significantly impact its electronic properties. These electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution, which is a key step in many C-H functionalization mechanisms. However, studies have shown that even anilines with electron-withdrawing groups can undergo C-H functionalization, although they may require modified reaction conditions. ru.nlacs.org

The use of specific ligands in these catalytic systems is crucial for achieving high selectivity. For example, a Pd/S,O-ligand system has been shown to promote the para-olefination of various N-benzylaniline derivatives, including those with chloro-substituents. ru.nl Preliminary mechanistic investigations in these systems suggest that the ligand may either alter the mechanism of C-H bond cleavage or accelerate the rate-limiting step. ru.nl

The table below summarizes the C-H olefination of various substituted N-benzylanilines, providing a basis for predicting the behavior of this compound.

| N-Benzylaniline Substrate | Substituent Position(s) | Product Selectivity | Reference |

| N-benzyl-o-methylaniline | ortho-Me | para-olefination | ru.nl |

| N-benzyl-o-methoxyaniline | ortho-OMe | para-olefination | ru.nl |

| N-benzyl-o-chloroaniline | ortho-Cl | para-olefination | ru.nl |

| N-benzyl-2,5-dichloroaniline | 2,5-dichloro | para-olefination | acs.org |

| N-benzyl-2,3-dichloroaniline | 2,3-dichloro | para-olefination | acs.org |

Based on these findings, it is plausible that this compound would also undergo para-selective C-H functionalization under similar catalytic conditions. The steric hindrance at the ortho-positions from the chlorine atoms would further disfavor ortho-functionalization.

Role of Intermediates in Selective Transformations

The selective transformation of this compound is governed by the nature of the intermediates formed during the reaction. In the context of N-alkylation via an S_N_1 pathway, the key intermediate is the benzyl carbocation. sioc-journal.cn The stability of this carbocation is crucial for the reaction to proceed.

In photoredox-catalyzed reactions, the generation of radical intermediates is common. For N-alkylanilines, single-electron transfer (SET) oxidation can lead to the formation of an aminium radical. nih.gov Subsequent deprotonation at the α-carbon of the alkyl group generates an α-anilinoalkyl radical, which can then participate in various bond-forming reactions. nih.gov The redox potential of the aniline is a critical factor in such transformations. The electron-withdrawing chloro groups in this compound would make it more difficult to oxidize compared to unsubstituted N-benzylaniline, thus influencing the efficiency of radical generation.

In some transformations, this compound can be a precursor to other reactive intermediates. For example, in the synthesis of certain bioactive compounds, 3,5-dichloroaniline is condensed with other molecules, and the resulting intermediate undergoes further reactions. core.ac.uk While not directly involving the transformation of this compound, these examples highlight the importance of the 3,5-dichloroaniline moiety in guiding reaction pathways through specific intermediates.

The metabolism of N-benzylanilines also proceeds through various intermediates, including N-oxidation and ring hydroxylation products. tandfonline.com While not a synthetic transformation in the traditional sense, these metabolic pathways provide further insight into the reactivity of the molecule and the types of intermediates it can form.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms (protons) in the molecule. For N-benzyl-3,5-dichloroaniline, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the distinct proton environments in the benzyl (B1604629) and dichloroaniline moieties. rsc.org

The spectrum exhibits a multiplet in the aromatic region (approximately δ 7.40-7.26 ppm), which integrates to five protons, corresponding to the monosubstituted benzene (B151609) ring of the benzyl group. rsc.org The protons on the 3,5-disubstituted aniline (B41778) ring appear as a singlet at δ 6.51 ppm, integrating to three protons (two aromatic and one amine proton, which can sometimes overlap or exchange). rsc.org A singlet at δ 4.34 ppm, integrating to two protons, is characteristic of the methylene (B1212753) (-CH₂-) bridge connecting the two aromatic rings. rsc.org A broad singlet, observed around δ 4.25 ppm, is attributable to the amine proton (-NH). rsc.org The integration of these peaks confirms the ratio of protons in the molecule, consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40-7.26 | Multiplet (m) | 5H | Aromatic protons of the benzyl group (C₆H₅) |

| 6.51 | Singlet (s) | 3H | Aromatic protons at C-2, C-4, C-6 of the dichloroaniline ring and the N-H proton |

| 4.34 | Singlet (s) | 2H | Methylene protons (-CH₂-) |

| 4.25 | Broad Singlet (brs) | 1H | Amine proton (-NH) |

Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. rsc.org The spectrum shows eight distinct signals, corresponding to the different carbon environments within the molecule. rsc.org

The key signals include those for the carbon atoms in the dichloroaniline ring, with the carbon atom attached to the nitrogen (C-1) appearing at δ 149.7 ppm and the carbons bearing chlorine atoms (C-3/C-5) at δ 135.5 ppm. rsc.org The carbons of the benzyl group appear in the range of δ 128.8-127.4 ppm. rsc.org The methylene bridge carbon (-CH₂) gives a characteristic signal at δ 47.9 ppm. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. bhu.ac.in A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons (C) would be absent. For this compound, a DEPT-135 spectrum would display a negative signal for the methylene carbon at δ 47.9 ppm and positive signals for the five CH carbons of the benzyl ring and the two CH carbons of the dichloroaniline ring. The five quaternary carbons (including the two attached to chlorine) would not appear in the DEPT-135 spectrum, thus confirming their nature. bhu.ac.in

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Carbon Type (from DEPT) | Assignment |

|---|---|---|

| 149.7 | C (Quaternary) | C-1 (Dichloroaniline ring) |

| 135.5 | C (Quaternary) | C-3, C-5 (Dichloroaniline ring) |

| 128.8 | CH | Aromatic CH (Benzyl ring) |

| 127.6 | CH | Aromatic CH (Benzyl ring) |

| 127.4 | CH | Aromatic CH (Benzyl ring) |

| 117.3 | CH | C-4 (Dichloroaniline ring) |

| 110.9 | CH | C-2, C-6 (Dichloroaniline ring) |

| 47.9 | CH₂ | Methylene carbon (-CH₂-) |

Data obtained in CDCl₃ at 100 MHz. rsc.org

Two-dimensional (2D) NMR techniques are employed to further resolve complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations among the protons of the benzyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at δ 4.34 ppm would show a correlation to the carbon signal at δ 47.9 ppm, confirming the -CH₂- group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation from the methylene protons (-CH₂-) to the C-1 carbon of the dichloroaniline ring and the ipso-carbon of the benzyl ring, confirming the connection between the two aromatic systems via the methylene bridge. researchgate.net

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Framework Elucidation[17],

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For this compound (C₁₃H₁₁Cl₂N), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small margin of error (typically <5 ppm), thus confirming the elemental composition of the synthesized compound. uva.nl

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) combines the separation power of UHPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is ideal for analyzing the purity of this compound and for quantifying its presence in complex mixtures, such as environmental or biological samples. mdpi.comnih.gov

The methodology involves separating the compound from a mixture using a UHPLC column, followed by ionization (e.g., electrospray ionization - ESI) and detection by a tandem mass spectrometer. nih.govresearchgate.net The mass spectrometer can be set to monitor for the specific mass of the this compound parent ion and its characteristic fragment ions, a mode known as Selected Reaction Monitoring (SRM). This provides high selectivity and allows for accurate quantification even at very low concentrations, making it a valuable tool for trace analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by identifying its constituent functional groups and their respective vibrational motions. A combination of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy offers a comprehensive vibrational profile of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its functional groups. While direct spectral data for this exact compound is not extensively published, a detailed analysis can be constructed by examining the spectra of its constituent parts: the 3,5-dichloroaniline (B42879) moiety and the N-benzyl group. nih.govnist.gov

The N-H stretching vibration of the secondary amine is one of the most characteristic bands, typically appearing in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations of the two phenyl rings are expected to produce sharp absorption bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the methylene (-CH₂) bridge of the benzyl group are anticipated to appear just below 3000 cm⁻¹. mjcce.org.mk

The C-N stretching vibration, crucial for identifying the aniline structure, generally occurs in the 1250-1360 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibrations are characteristic of the dichlorinated ring and are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹. researchgate.net Vibrations associated with the benzene rings, such as C=C stretching, produce a series of bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine (-NH-) | 3350 - 3450 |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as an essential complement to FT-IR, providing data on non-polar bonds and symmetric vibrations that are often weak or absent in infrared spectra. For this compound, the FT-Raman spectrum would offer clearer insights into the vibrations of the carbon skeleton and the symmetrically substituted dichloro-phenyl ring.

A theoretical and experimental study on the related molecule 3,5-dichlorobenzonitrile (B1202942) (3,5-DCBN) using FT-Raman spectroscopy provides a strong basis for predicting the spectral features of this compound. nih.gov The symmetric C=C stretching vibrations of the aromatic rings would be particularly prominent in the Raman spectrum. The C-Cl symmetric stretching mode is also expected to yield a strong Raman signal. Computational studies on similar dichloroaniline structures further support the assignment of these vibrational modes. elixirpublishers.com

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| C=C Ring Stretch | Aromatic Rings | 1570 - 1610 |

| CH₂ Scissoring | Methylene (-CH₂-) | 1440 - 1470 |

| Ring Breathing Mode | Substituted Benzene | ~1000 |

| C-Cl Symmetric Stretch | Dichloro-substituted Ring | 700 - 800 |

X-ray Crystallography for Solid-State Structural Determination of Related Derivatives

While a crystal structure for this compound is not publicly available, extensive X-ray diffraction studies have been performed on closely related derivatives, such as N-benzylaniline and N-benzyl-3-nitroaniline. nih.goviucr.org This data provides a reliable model for the solid-state conformation and intermolecular interactions expected for this compound.

In the crystal structure of N-benzylaniline, the molecule adopts a non-planar conformation. researchgate.netiucr.org The two aromatic rings are oriented nearly perpendicular to each other, with the dihedral angle between their planes measured at approximately 80.76° and 81.40° in the two independent molecules of the asymmetric unit. nih.goviucr.org The nitrogen atom exhibits a nearly planar geometry, indicating some degree of sp² hybridization. researchgate.net In the crystal packing, molecules are linked by N-H···π interactions to form infinite chains. nih.gov

Similarly, the structure of N-benzyl-3-nitroaniline shows a bent conformation, with a C1—N1—C7—C8 torsion angle of 72.55 (19)°. iucr.org The dihedral angle between the planes of the two aromatic rings is 86.0 (6)°. iucr.org In its crystal structure, molecules are connected into chains by classical N—H···O hydrogen bonds. iucr.org These findings suggest that the this compound molecule would likely adopt a similar bent, non-planar conformation in the solid state, with the specific intermolecular interactions being influenced by the chloro-substituents.

Table 3: Crystallographic Data for N-benzylaniline and N-benzyl-3-nitroaniline

| Parameter | N-benzylaniline researchgate.net | N-benzyl-3-nitroaniline iucr.org |

| Chemical Formula | C₁₃H₁₃N | C₁₃H₁₂N₂O₂ |

| Formula Weight | 183.24 | 228.25 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P 2₁ |

| a (Å) | 18.8185 (6) | 5.3359 (2) |

| b (Å) | 5.7911 (2) | 19.2285 (6) |

| c (Å) | 19.3911 (7) | 5.6017 (2) |

| β (°) | 103.338 (1) | 97.334 (3) |

| Volume (ų) | 2056.24 (12) | 570.04 (3) |

| Z | 8 | 2 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical compounds. For N-benzyl-3,5-dichloroaniline, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms in space (its equilibrium geometry). These calculations involve solving the Kohn-Sham equations for the system, where the electron density is used as the fundamental variable.

A common approach would involve using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scispace.comsamipubco.com This would be paired with a suitable basis set, for instance, 6-31G** or larger, to accurately describe the distribution of electrons around the atoms. scispace.com Geometry optimization would be performed to find the minimum energy conformation of the molecule.

From these calculations, key parameters such as bond lengths, bond angles, and dihedral angles can be obtained. For this compound, particular interest would be in the C-N bond length and the geometry around the nitrogen atom, which can indicate the degree of pyramidalization. researchgate.net The electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO), would also be determined. samipubco.comsci-hub.se The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, providing clues to its intermolecular interactions and reactive sites. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. samipubco.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and structural elucidation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts. nih.govacs.orgnih.gov The magnetic shielding tensors for each nucleus would be calculated from the optimized geometry of this compound. These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. acs.orgresearchgate.netosti.gov

Experimental ¹H and ¹³C NMR data for this compound have been reported and can be used to benchmark the theoretical predictions. rsc.org

Table 1: Experimental NMR Data for this compound This table presents the experimentally observed ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

| Nucleus | Experimental Chemical Shift (ppm) |

|---|---|

| ¹³C | 149.7, 135.5, 128.8, 127.6, 127.4, 117.3, 110.9, 47.9 rsc.org |

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, performed at the same level of theory as the geometry optimization, yield a set of normal modes and their corresponding frequencies. researchgate.netresearchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net The calculated IR intensities and Raman activities can further aid in the assignment of spectral bands.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. The N-alkylation of 3,5-dichloroaniline (B42879) with a benzyl (B1604629) halide or benzyl alcohol is a plausible synthetic route. Theoretical studies can map out the potential energy surface for such a reaction. rsc.orgacs.org

This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. DFT calculations are used to optimize the geometries of these species and to calculate their energies. Transition states are identified as first-order saddle points on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. scispace.com

For the N-alkylation of anilines with alcohols, theoretical studies have investigated mechanisms such as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgnih.govacs.orgresearchgate.net These studies calculate the energy barriers for each step, such as the oxidation of the alcohol to an aldehyde, the formation of an imine intermediate, and the subsequent reduction of the imine to the final amine product. rsc.orgresearchgate.net By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Conformational Analysis and Intermolecular Interactions

The flexibility of the N-benzyl group allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around single bonds, particularly the C-N bond and the N-CH₂ bond. nih.govrsc.org

This can be achieved by systematically rotating the relevant dihedral angles and calculating the energy at each point, a process known as a potential energy surface scan. scispace.com The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. For N-alkylanilines, the rotational barrier around the C-N bond is a key parameter that can be influenced by the substituents on the aniline (B41778) ring. rsc.org

The study of intermolecular interactions is crucial for understanding the properties of the compound in condensed phases. DFT can be used to model the interactions between two or more molecules of this compound. This can reveal the nature and strength of non-covalent interactions such as hydrogen bonding (if applicable), π-stacking between the aromatic rings, and halogen bonding involving the chlorine atoms. Analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions.

Design and Synthesis of N Benzyl 3,5 Dichloroaniline Analogues and Substituted Derivatives

Structure-Reactivity Relationship Studies of Modified N-benzylanilines

The relationship between the chemical structure of N-benzylaniline derivatives and their reactivity or biological activity is a subject of significant scientific inquiry. Studies on related N-benzyl structures, such as N-benzyl phenethylamines, demonstrate that substitutions on the N-benzyl portion of the molecule can dramatically influence the compound's affinity and functional activity at biological targets like serotonin (B10506) receptors. nih.gov For instance, the introduction of an N-benzyl group, particularly with specific substitutions like a 2-methoxy group, was found to significantly enhance both the binding affinity and functional activity compared to simpler N-alkyl substitutions. nih.gov

Systematic Variation of Substituents on the Benzyl (B1604629) Moiety

A systematic approach to understanding structure-activity relationships involves creating a library of compounds by methodically altering substituents on the benzyl moiety. This allows researchers to probe the effects of different electronic and steric properties at this position.

In a comprehensive study on a related class of compounds, N-benzyl phenethylamines, researchers paired twelve different phenethylamines with four distinct substituted benzaldehydes to generate a set of 48 analogues. nih.gov This systematic variation is crucial for mapping out the chemical space and identifying key structural features that govern molecular behavior. nih.gov

A similar strategy can be applied to the N-benzyl-3,5-dichloroaniline scaffold. By reacting 3,5-dichloroaniline (B42879) with a series of substituted benzaldehydes (followed by reduction) or substituted benzyl halides, a diverse range of analogues can be produced.

Table 1: Examples of Substituted Benzyl Groups for Analogue Synthesis This table is illustrative of the types of variations explored in the synthesis of N-benzyl analogues, based on published research on related compounds. nih.gov

| Benzyl Moiety Substituent | Reagent Example |

| Unsubstituted | Benzyl bromide |

| 2-Methoxy | 2-Methoxybenzyl chloride |

| 3-Methoxy | 3-Methoxybenzyl chloride |

| 4-Methoxy | 4-Methoxybenzyl chloride |

| 2,3-Methylenedioxy | Piperonal |

Research into the synthesis of N-benzyl-N-ethylanilines has also demonstrated the extension of synthetic methods to include various substituted benzyl groups, further establishing the feasibility of this approach. wiley.com

Introduction of Additional Functionalities on the Dichloroaniline Core

The 3,5-dichloroaniline core provides a stable, yet modifiable, platform for chemical synthesis. Introducing additional functional groups onto this ring can further alter the compound's properties. The two chlorine atoms create a specific electronic environment, making the aniline (B41778) less nucleophilic than unsubstituted aniline.

Synthesizing the 3,5-dichloroaniline precursor itself can be achieved through methods like the dechlorination of 2,3,5,6-tetrachloroaniline (B43135) under high pressure and temperature using a palladium/active charcoal catalyst. prepchem.com Another method involves a multi-step process starting from 2,4-dichloroaniline, which is brominated, diazotized, and then aminated to yield the final product. google.com

Functionalizing the dichloroaniline core within the this compound structure presents a chemical challenge. However, research on coupling sterically hindered and electron-deficient anilines to other molecular cores, such as purines, offers valuable insights. One study found that such anilines could be successfully coupled to a purine (B94841) core by first activating the aniline as its trifluoroacetamide (B147638) (TFA-amide) derivative. researchgate.net This activation makes the nitrogen atom more amenable to substitution reactions, after which the protecting TFA group can be removed. researchgate.net This protocol could potentially be adapted to introduce the this compound moiety to other complex molecular scaffolds.

Exploration of Heterocyclic Structures Incorporating the N-benzyl-dichloroaniline Scaffold

Incorporating the N-benzyl-aniline framework into heterocyclic ring systems is a powerful strategy for creating novel chemical entities. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. wikipedia.orgrasayanjournal.co.in

Significant research has been conducted on the synthesis of heterocyclic compounds built from N-benzyl-aniline-type precursors.

Pyrrole Derivatives: A series of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines was synthesized using a 1,3-dipolar cycloaddition reaction between acetylenic compounds and an azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine. rsc.org This demonstrates a sophisticated method for constructing a five-membered nitrogen heterocycle attached to a benzyl group.

Oxadiazole Derivatives: In another study, N-benzyl substituted 1,3,4-oxadiazol-2-amines were synthesized. plos.org The process involved reacting 3,5-dinitrobenzohydrazide (B182385) with a suitable N-benzyl isothiocyanate or isoselenocyanate to form a thiosemicarbazide (B42300) or selenosemicarbazide (B1623166) precursor, which was then cyclized to form the oxadiazole ring. plos.org

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis and Functionalization

The synthesis of N-benzyl-3,5-dichloroaniline and related N-arylated compounds has traditionally relied on established methods like the Buchwald-Hartwig and Ullmann condensations. However, these methods often necessitate expensive and moisture-sensitive transition metal catalysts like palladium. tandfonline.com Current research is focused on developing more economical, robust, and environmentally benign catalytic systems.

A significant area of exploration involves the use of copper-based catalysts. tandfonline.comsemanticscholar.orgacs.org These systems are attractive due to the lower cost and higher abundance of copper compared to palladium. Researchers have developed various copper-based catalytic systems, often employing specific ligands to enhance their efficiency and selectivity. tandfonline.comsemanticscholar.org For instance, inexpensive and air-stable Salen-Cu(II) complexes have shown promise as catalysts for the N-arylation of imidazoles, a reaction type analogous to the formation of this compound. semanticscholar.org Similarly, copper(I) iodide (CuI) in combination with pyridine-based ligands has been effectively used for the N-arylation of various heterocycles. tandfonline.com The choice of ligand plays a crucial role in the catalytic activity, with some ligand-copper combinations leading to excellent product yields in shorter reaction times. tandfonline.com

Gold-catalyzed reactions also present a promising avenue. A simple and efficient protocol for the N-benzylation of electron-deficient anilines, such as 3,5-dichloroaniline (B42879), has been developed using a gold(III) catalyst in water. thieme.de This method is notable for its mild reaction conditions and for proceeding without the need for a base or other additives, producing water as the sole co-product, which aligns with the principles of green chemistry. thieme.de

Furthermore, the development of photocatalytic systems is gaining traction. These methods utilize light energy to drive chemical reactions, often under mild conditions. For example, a TiO2 photocatalyst doped with copper and lanthanum has been employed for the synthesis of N-benzyl aniline (B41778) derivatives. researchgate.net Another approach involves the use of fullerene derivatives in conjunction with TiO2 to create organic-inorganic composites that exhibit enhanced photocatalytic activity for the coupling of benzylamine. mdpi.com

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free alternative for synthesis. researchgate.netresearchgate.netbeilstein-journals.org Ball milling has been used to develop novel arylation methods of amines with diaryliodonium salts, providing a transition-metal-free pathway for C-N bond formation. researchgate.net

The table below summarizes some of the novel catalytic systems being explored for reactions relevant to the synthesis of this compound.

| Catalyst System | Reactants | Key Features |

| Copper(I) iodide with Pyridine-based Ligands | Indoles, Imidazoles, Triazoles and Aryl Halides | Inexpensive, environmentally benign, high yields. tandfonline.com |

| Salen-Cu(II) Complexes | Imidazoles and Aryl Halides | Inexpensive, air/moisture-stable, mild conditions. semanticscholar.org |

| Gold(III)/TPPMS | Electron-deficient Anilines and Benzyl (B1604629) Alcohols | Atom-economic, occurs in water, no base needed. thieme.de |

| Copper/Lanthanum-doped TiO2 | Anilines and Benzylamines | Visible-light photocatalysis, sustainable. researchgate.net |

| Barium Titanate (in ball mill) | Quinoxalin(on)es and Diaryliodonium Salts | Mechanochemical, transition-metal-free. researchgate.net |

Integration of this compound Synthesis into Continuous Flow Processes

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and ease of scalability. mit.educapes.gov.brmdpi.com The integration of this compound synthesis into continuous flow processes is a key area of research aimed at making its production more efficient and safer.

Palladium-catalyzed C-N bond-forming reactions, which are fundamental to the synthesis of diarylamines like this compound, have been successfully adapted to continuous flow conditions. mit.educapes.gov.br A significant challenge in these processes is the potential for clogging of the microreactors due to the formation of solid byproducts. mit.edu Researchers have developed methods to mitigate this issue, such as using sonication to prevent particle bridging and deposition on the reactor walls. mit.edu The use of packed-bed reactors has also proven effective for running these reactions continuously. mit.edu

Continuous flow technology has also been explored for the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation. mdpi.com This process often utilizes a packed-bed microreactor filled with a catalyst like Pt/C. mdpi.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system allows for high selectivity and yield. mdpi.com

The benefits of continuous flow synthesis are particularly evident in multi-step reaction sequences. By integrating microreactors with in-line purification techniques like liquid-liquid extraction and distillation, complex molecules can be synthesized in a continuous and automated fashion. mit.edu This approach has the potential to streamline the production of this compound and its derivatives.

The following table highlights key aspects of integrating C-N coupling reactions into continuous flow systems.

| Process | Catalyst/Reagent | Key Advantages | Challenges |

| Palladium-catalyzed Amination | Allyl palladium chloride dimer and BrettPhos | Extended reaction times, high yields. mit.edu | Reactor clogging. mit.edu |

| Selective Nitroarene Hydrogenation | Pt/C with DMAP | High selectivity and activity, mild conditions. mdpi.com | Catalyst inhibition. mdpi.com |

| Multi-step Heck Synthesis | Various | Integration of reaction and purification steps. mit.edu | System complexity. mit.edu |

Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for compounds like this compound. preprints.org Atom economy emphasizes maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

One approach to improving the sustainability of this compound synthesis is the use of "borrowing hydrogen" or "hydrogen autotransfer" reactions. researchgate.net This methodology allows for the N-alkylation of anilines with alcohols, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced to the desired N-alkylaniline by the hydrogen that was "borrowed" in the initial oxidation step. This process is highly atom-economical as it avoids the use of a separate reducing agent and generates water as the only byproduct. Cerium oxide-modified mesoporous SBA-15 has been shown to be an effective catalyst for the one-pot synthesis of N-benzylaniline from nitrobenzene (B124822) and benzyl alcohol through a sequential oxidation-reduction-imine formation process in a solvent-free system. researchgate.net

Another strategy involves the use of tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. rsc.org A tandem approach for the synthesis of N-heterocycles from N-aryl benzylamines and ortho-substituted anilines has been developed, which relies on a catalyst-free transimination followed by an intramolecular nucleophilic addition. rsc.org This process is notable for its occurrence under green conditions. rsc.org

Electrocatalysis offers a further avenue for sustainable synthesis. The electrocatalytic C-N coupling for the synthesis of α-amino acids, for example, proceeds under mild conditions with controllable parameters and high atom economy. nih.gov While not directly applied to this compound yet, this technology holds potential for future applications in its synthesis.

The table below outlines some sustainable and atom-economical approaches relevant to the synthesis of this compound.

| Methodology | Key Principle | Example Application |

| Borrowing Hydrogen | In-situ generation of aldehydes from alcohols for N-alkylation. | Synthesis of N-benzylaniline from nitrobenzene and benzyl alcohol. researchgate.net |

| Tandem Reactions | Multiple reaction steps in a single pot. | Sustainable synthesis of N-heterocycles from N-aryl benzylamines. rsc.org |

| Electrocatalysis | Use of electricity to drive chemical reactions. | Synthesis of α-amino acids via C-N coupling. nih.gov |

| Mechanochemistry | Solvent-free reactions induced by mechanical force. | Synthesis of diarylamines via ball milling. researchgate.netbeilstein-journals.org |

Potential in Advanced Materials Science Applications beyond Traditional Chemical Synthesis

While this compound is primarily known as a chemical intermediate, its structural motifs are found in compounds with interesting properties for materials science. The diarylamine core is a common feature in organic electronic materials, and the presence of chlorine atoms can influence the electronic properties and intermolecular interactions of the molecule.

One area of potential application is in the development of conducting polymers. Polyaniline is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer. Copolymers of aniline with substituted anilines, such as 3,5-dichloroaniline, have been synthesized and studied. acs.org The incorporation of the dichloroaniline unit can affect the polymer's conductivity, solubility, and redox characteristics.

The N-benzyl group can also impart specific functionalities. For instance, N-aryl benzylamines are precursors in the synthesis of nitrogen heterocycles, which are important scaffolds in materials and medicinal chemistry. rsc.org The unique photophysical properties of certain N-benzylideneaniline derivatives are also being explored. For example, some have shown distinctive reactivity under photoredox conditions, leading to the synthesis of complex diamines that could serve as ligands in stereoselective synthesis. beilstein-journals.org

Furthermore, the structural features of this compound, including the presence of multiple chlorine atoms and a flexible benzyl group, suggest potential for its use in the design of liquid crystals or other ordered materials. The specific arrangement of the chloro substituents on the aniline ring can lead to specific packing motifs in the solid state, which could be exploited in crystal engineering.

While direct applications of this compound in materials science are still emerging, the exploration of its derivatives and related compounds highlights the potential for this chemical to contribute to the development of new and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products